historical discovery and literature review of 6-chloro-4-fluoropicolinic acid
historical discovery and literature review of 6-chloro-4-fluoropicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Intermediate
In the vast landscape of chemical synthesis, some molecules, while not front-page discoveries themselves, serve as critical architects in the construction of groundbreaking compounds. 6-Chloro-4-fluoropicolinic acid is one such molecule. While a detailed historical record of its isolated discovery is not prominent in academic literature, its significance emerges from the patent trail of modern agricultural chemistry, particularly in the development of synthetic auxin herbicides. This technical guide provides an in-depth exploration of 6-chloro-4-fluoropicolinic acid, from its likely origins as a bespoke intermediate to its role in the synthesis of high-value agrochemicals and its potential in future research endeavors.
Part 1: A History Forged in Industrial Innovation
The story of 6-chloro-4-fluoropicolinic acid is intrinsically linked to the pioneering work on picolinic acid-based herbicides by companies like Dow AgroSciences (now Corteva Agriscience). The development of highly effective and selective herbicides, such as those in the 6-aryl-4-aminopicolinate family, necessitated the creation of a diverse array of halogenated picolinic acid building blocks.
The historical signposts for the emergence of this compound are found within patents for broader classes of herbicidal molecules. For instance, the development of 4-aminopicolinates with various substitutions at the 3, 5, and 6 positions points to a systematic exploration of halogenated pyridines to fine-tune herbicidal activity and crop selectivity. The pursuit of novel herbicides like halauxifen-methyl and florpyrauxifen-benzyl, which feature complex aryl groups at the 6-position, would have driven the synthesis of specifically functionalized picolinic acid "heads" for subsequent coupling reactions.[1][2]
It is therefore highly probable that 6-chloro-4-fluoropicolinic acid was first synthesized and characterized within the industrial research laboratories of these agrochemical giants as a key intermediate. Its specific substitution pattern—a chlorine atom at the 6-position and a fluorine atom at the 4-position—offers a unique combination of reactivity and electronic properties, making it a valuable tool for constructing more complex molecules.
Part 2: A Comprehensive Literature Review
Chemical Properties
The structure of 6-chloro-4-fluoropicolinic acid, with its carboxylic acid group, a pyridine ring, and two different halogen substituents, dictates its chemical behavior.
| Property | Value/Description | Source |
| CAS Number | 1060809-28-0 | [3] |
| Molecular Formula | C₆H₃ClFNO₂ | [3] |
| Molecular Weight | 175.54 g/mol | [3] |
| Appearance | Likely a white to off-white solid | Inferred |
| Reactivity | The carboxylic acid group allows for esterification and amide bond formation. The chlorine at the 6-position is susceptible to nucleophilic substitution and is a key site for cross-coupling reactions. The fluorine at the 4-position influences the electronics of the pyridine ring. | Inferred from related patents |
Synthesis Pathways
The synthesis of 6-chloro-4-fluoropicolinic acid is not explicitly detailed in publicly available literature. However, based on established pyridine chemistry and information from related patents, a plausible synthetic route can be proposed. A common strategy for the synthesis of substituted picolinic acids involves the oxidation of the corresponding substituted 2-picoline (2-methylpyridine).
A patent for the synthesis of the isomeric 6-chloro-3-fluoro-2-picolinic acid describes the oxidation of 6-chloro-3-fluoro-2-methylpyridine using potassium dichromate in the presence of a catalyst.[4][5] A similar approach could be employed for 6-chloro-4-fluoropicolinic acid, starting from 6-chloro-4-fluoro-2-methylpyridine.
The synthesis of the precursor, 6-chloro-4-fluoro-2-methylpyridine, would likely start from a more readily available, highly chlorinated pyridine derivative, followed by selective fluorination and other functional group manipulations. The development of synthetic routes to various 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates often starts from 4-amino-3,5,6-trichloropicolinonitrile, involving steps of fluorination and other transformations.[6]
Caption: Proposed synthetic pathway to 6-chloro-4-fluoropicolinic acid.
Role in Agrochemicals
The primary application of 6-chloro-4-fluoropicolinic acid is as a key intermediate in the synthesis of modern synthetic auxin herbicides.[1] These herbicides mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds. The picolinic acid scaffold is a crucial component of this class of herbicides.
The synthesis of 6-aryl-4-aminopicolinates, a significant class of herbicides developed by Dow AgroSciences, often involves a Suzuki or other cross-coupling reaction between a halogenated picolinate "head" and an arylboronic acid or ester "tail".[7] In this context, 6-chloro-4-fluoropicolinic acid, or its corresponding ester, would serve as the "head" component.
Sources
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 3. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]
- 4. Frontiers | Corn tolerance to florpyrauxifen-benzyl rates and its mixture with atrazine and mesotrione [frontiersin.org]
- 5. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
